Boc-QAR-pNA, also known as Boc-Lys-Ala-Arg-p-nitroanilide, is a synthetic compound utilized primarily as a chromogenic substrate for the enzyme trypsin. This compound features a Boc (tert-butyloxycarbonyl) protecting group on the amino terminus, which enhances its stability and solubility in aqueous solutions. The structure of Boc-QAR-pNA includes a sequence of amino acids: lysine (Lys), alanine (Ala), and arginine (Arg), followed by a p-nitroanilide moiety that serves as the chromogenic part of the substrate. The cleavage of this substrate by trypsin results in the release of p-nitroaniline, which can be quantitatively measured due to its distinct color change, making it useful in various biochemical assays .
Boc-QAR-pNA undergoes hydrolysis in the presence of trypsin, which cleaves the peptide bond between arginine and p-nitroanilide. This reaction can be represented as follows:
The reaction is monitored spectrophotometrically, measuring the increase in absorbance at 405 nm as p-nitroaniline is released. This property is exploited for determining trypsin activity in various samples .
Boc-QAR-pNA is specifically designed to assess trypsin activity, a serine protease involved in protein digestion and various physiological processes. The compound's effectiveness as a substrate allows researchers to study not only trypsin's enzymatic properties but also its role in biological systems, including its involvement in blood coagulation and inflammation. Its specificity towards trypsin makes it a valuable tool for understanding proteolytic pathways and enzyme kinetics .
The synthesis of Boc-QAR-pNA typically involves solid-phase peptide synthesis techniques. Key steps include:
This method allows for high purity and yield of Boc-QAR-pNA suitable for biochemical assays .
Boc-QAR-pNA has several applications in biochemical research:
The compound's ability to provide quantitative data makes it an essential tool in both research and clinical settings .
Interaction studies involving Boc-QAR-pNA focus on its binding and cleavage by trypsin and other serine proteases. These studies help elucidate the specificity and efficiency of protease-substrate interactions, providing insights into enzyme mechanisms. Research has shown that modifications to the substrate can influence its interaction with trypsin, affecting both kinetics and binding affinity .
Boc-QAR-pNA belongs to a class of peptide substrates used for studying proteolytic enzymes. Below are some similar compounds:
| Compound Name | Structure | Unique Features |
|---|---|---|
| Boc-LGR-pNA | Boc-Leu-Gly-Arg-p-nitroanilide | Used for studying thrombin activity |
| Boc-Ala-Arg-pNA | Boc-Ala-Arg-p-nitroanilide | More selective for certain serine proteases |
| Z-Arg-pNA | Z-Arginine-p-nitroanilide | Z-Group offers different stability characteristics |
Boc-QAR-pNA is particularly unique due to its specific sequence that optimally fits the active site of trypsin, allowing for precise measurement of this enzyme's activity compared to other substrates that may not exhibit such specificity. Its chromogenic nature also provides an easily measurable output that is advantageous in various assay formats .
The molecular composition of Boc-QAR-pNA is defined by the molecular formula C25H39N9O8, representing a complex organic compound with multiple functional groups [2] [4]. The compound exhibits a molecular weight of 593.64 grams per mole, with an exact mass measurement of 629.268 daltons [2] [7]. The Chemical Abstracts Service registry number 1926163-47-4 uniquely identifies this compound in chemical databases [4] [7].
Table 1: Basic Molecular Properties of Boc-QAR-pNA
| Property | Value |
|---|---|
| Molecular Formula | C25H39N9O8 |
| Molecular Weight (g/mol) | 593.64 |
| Exact Mass | 629.268 |
| CAS Number | 1926163-47-4 |
| Physical State | Solid at room temperature |
| Solubility | DMSO, H2O (limited) |
The compound typically exists as a solid material at ambient temperature conditions [2]. Solubility characteristics include dissolution in dimethyl sulfoxide and limited aqueous solubility, which influences its handling and application protocols in laboratory settings [34].
The structural architecture of Boc-QAR-pNA comprises five distinct molecular components, each contributing specific functional characteristics to the overall compound behavior [4] [8].
Table 2: Structural Components of Boc-QAR-pNA
| Component | Formula | Molecular Weight (g/mol) | Function |
|---|---|---|---|
| Boc Group | C5H9O3 | 117.13 | N-terminal protecting group |
| Glutamine (Gln) | C5H10N2O3 | 146.14 | Peptide component - P3 position |
| Alanine (Ala) | C3H7NO2 | 89.09 | Peptide component - P2 position |
| Arginine (Arg) | C6H14N4O2 | 174.20 | Peptide component - P1 position |
| p-Nitroaniline (pNA) | C6H6N2O2 | 138.12 | Chromogenic leaving group |
The tert-butyloxycarbonyl protecting group functions as an acid-labile protective element attached to the amino terminus [9] [10]. This protecting group enhances compound stability under neutral and basic conditions while remaining removable under acidic environments [11] [15]. The Boc group consists of a carbonate ester linkage connecting a tert-butyl group to the amino nitrogen, providing steric hindrance that prevents unwanted side reactions during synthesis and storage [9].
The tripeptide sequence glutamine-alanine-arginine represents the core recognition element for enzymatic interactions [4] [8]. Each amino acid contributes distinct chemical properties to the substrate specificity profile.
Table 3: Amino Acid Components in QAR Sequence
| Amino Acid | Three-Letter Code | Classification | Side Chain |
|---|---|---|---|
| Glutamine (Q) | Gln | Polar, uncharged | H2N-CO-(CH2)2- |
| Alanine (A) | Ala | Nonpolar, nonaromatic | CH3- |
| Arginine (R) | Arg | Basic, positively charged | HN=C(NH2)-NH-(CH2)3- |
Glutamine occupies the P3 position and contributes polar, uncharged characteristics through its terminal amide group [12] [16]. The side chain contains a two-carbon aliphatic chain terminating in a primary amide functional group, providing hydrogen bonding capabilities [12]. Alanine represents the P2 position with its simple methyl side chain, contributing hydrophobic interactions and conformational flexibility [12] [16]. Arginine at the P1 position provides a positively charged guanidinium group that serves as a critical recognition element for trypsin-like proteases [12] [16].
The p-nitroaniline chromogenic group functions as the leaving group upon enzymatic cleavage [13] [17]. This aromatic compound contains both amino and nitro functional groups in para positions on a benzene ring [17] [18]. The molecular structure C6H6N2O2 exhibits characteristic absorption properties at 405 nanometers, enabling spectrophotometric quantification of enzymatic activity [13] [21]. Upon hydrolytic cleavage of the amide bond connecting the arginine residue to p-nitroaniline, the released chromophore produces a measurable yellow coloration [17] [21].
The compound contains three peptide bonds connecting the amino acid residues and one amide linkage connecting arginine to p-nitroaniline [22] [23]. These amide bonds exhibit partial double-bond character due to resonance stabilization, constraining rotational freedom and influencing overall molecular conformation [24] [28]. The peptide backbone adopts a repeating pattern of nitrogen-carbon-carbon units with specific dihedral angles determined by the amino acid sequence and side chain interactions [22] [25].
The three-dimensional structure of Boc-QAR-pNA reflects the conformational preferences imposed by its constituent amino acids and the constraints of peptide bond geometry [14] [25]. Conformational analysis reveals the spatial arrangement of atoms and the flexibility characteristics that influence enzymatic recognition and binding [26] [32].
The peptide backbone adopts conformations determined by phi and psi dihedral angles around each amino acid residue [25] [29]. The presence of glutamine at the P3 position allows for extended conformations due to its polar side chain interactions [16] [25]. Alanine at P2 provides conformational flexibility owing to its small methyl side chain, permitting various backbone orientations [16] [25]. Arginine at P1 tends toward extended conformations that position the guanidinium group for optimal electrostatic interactions [16] [25].
Tripeptide substrates typically do not adopt stable secondary structures such as alpha-helices or beta-sheets due to their short length [25] [29]. Instead, the molecule exists in extended or turn conformations that facilitate enzyme binding [14] [26]. The conformational ensemble includes multiple low-energy states that interconvert rapidly in solution [32].
The glutamine side chain can adopt various rotameric states around its chi angles, with preferences influenced by intramolecular hydrogen bonding and solvent interactions [14] [26]. The alanine methyl group has limited conformational variability but contributes to hydrophobic packing interactions [16]. The arginine side chain exhibits considerable flexibility, with the guanidinium group capable of adopting multiple orientations to optimize electrostatic interactions with enzyme active sites [14] [16].
Solution-state dynamics of Boc-QAR-pNA involve rapid interconversion between conformational states on picosecond to nanosecond timescales [32]. The molecule does not behave as a rigid body but exhibits internal flexibility that facilitates induced-fit binding to target enzymes [33]. Conformational sampling occurs throughout the available energy landscape, with populations determined by the relative energies of different states [26] [32].
Boc-QAR-pNA represents a sophisticated chromogenic peptide substrate that requires precise synthetic methodologies for its successful preparation . The compound, formally known as Boc-Glutamine-Alanine-Arginine-para-nitroanilide, is predominantly synthesized using Solid-Phase Peptide Synthesis techniques, which have revolutionized peptide manufacturing since their introduction by Bruce Merrifield in 1963 [3].
The fundamental principle underlying SPPS involves the stepwise assembly of amino acid residues onto an insoluble polymeric support, typically consisting of polystyrene cross-linked with 1% meta-divinylbenzene [3]. This approach provides significant advantages over solution-phase methods, including simplified purification procedures, quantitative recovery of peptide products at each synthetic stage, and the ability to employ general synthetic protocols suitable for automated synthesis [3].
In the synthesis of Boc-QAR-pNA, the C-terminal para-nitroanilide moiety serves as the chromogenic component, necessitating specialized attachment strategies to the solid support [4]. The synthetic sequence typically commences with the attachment of para-nitroaniline to an appropriately functionalized resin, followed by sequential coupling of arginine, alanine, and glutamine residues in the C-terminal to N-terminal direction .
The resin selection for Boc-QAR-pNA synthesis requires careful consideration of the para-nitroanilide linkage stability. MBHA resin (4-methylbenzhydrylamine resin) represents the preferred solid support for peptide amide synthesis in Boc chemistry, providing excellent stability under acidic deprotection conditions while maintaining compatibility with final cleavage procedures [5]. The resin loading typically ranges from 0.5 to 1.0 mmol/g, optimized to ensure adequate swelling properties and accessible functional group density [3].
Swelling characteristics of the peptide-resin conjugate play a crucial role in synthetic efficiency. Within solvent-swollen resin beads, peptide chains exhibit rotational correlation times of 10^-8 to 10^-10 seconds, comparable to peptide chains in free solution [3]. This high degree of solvation ensures efficient reagent access to growing peptide chains, with approximately 10^14 peptide chains contained within each 50 micrometer diameter resin bead [3].
The tert-butyloxycarbonyl (Boc) protecting group strategy represents one of the foundational approaches in peptide synthesis, introduced by L. A. Carpino in 1957 [6]. This acid-labile protecting group offers exceptional compatibility with both solution-phase and solid-phase peptide synthesis methodologies [6] [7].
The Boc protection strategy employs graduated acid lability principles, utilizing Boc groups for temporary N-alpha protection alongside benzyl-based protecting groups for permanent side-chain protection [8] [7]. While this approach lacks true orthogonality due to the acid-labile nature of both protecting group classes, practical implementation remains feasible through careful selection of deprotection conditions [8].
Deprotection mechanisms for Boc groups proceed through E1 mechanism pathways under acidic conditions [8] [9]. Trifluoroacetic acid (TFA) represents the most commonly employed deprotection reagent, typically used at concentrations of 25-50% in dichloromethane [9]. The deprotection process generates tert-butyl cations, carbon dioxide, and the deprotected amino acid as a TFA salt [8].
| Deprotection Reagent | Concentration | Temperature | Time | Efficiency |
|---|---|---|---|---|
| Trifluoroacetic Acid | 25-50% in DCM | 0-25°C | 30-60 min | 95-99% |
| Hydrogen Chloride | 4M in dioxane | 0-25°C | 30-45 min | 90-95% |
| Formic Acid | 90-95% | 25°C | 60-120 min | 85-90% |
The neutralization step following Boc deprotection requires careful attention to prevent trifluoroacetate salt formation, which can inhibit subsequent coupling reactions [8]. Triethylamine or N,N-diisopropylethylamine solutions effectively neutralize TFA salts, restoring the free amino group required for peptide bond formation [8].
Side-chain protecting groups in Boc chemistry typically employ benzyl-based moieties, including benzyl esters for aspartic acid and glutamic acid, benzyl ethers for serine and threonine, and tosyl groups for arginine [5]. These protecting groups demonstrate stability under TFA deprotection conditions while remaining removable under stronger acidic conditions such as hydrogen fluoride or trifluoromethanesulfonic acid [9].
Reaction condition optimization represents a critical aspect of Boc-QAR-pNA synthesis, directly influencing coupling efficiency, reaction kinetics, and final product purity [10] [11]. Contemporary approaches to optimization leverage both empirical studies and mechanistic understanding of SPPS processes [12].
Temperature optimization has emerged as a particularly effective strategy for enhancing peptide synthesis efficiency. Traditional SPPS protocols operate at ambient temperature, requiring extended reaction times and high reagent concentrations to achieve acceptable coupling yields [12]. Recent investigations demonstrate that elevated temperatures significantly improve coupling kinetics while reducing reagent requirements [12] [13].
High-Temperature Fast Stirring Peptide Synthesis (HTFSPS) protocols operate at 60°C with overhead stirring speeds exceeding 600 rpm, achieving coupling efficiencies comparable to conventional methods while reducing reaction times from 60 minutes to 2.5 minutes [12]. This approach leverages Fick's second law of diffusion, maximizing mass transfer between reagents and resin-bound peptide chains [12].
| Parameter | Standard Condition | Optimized Condition | Improvement |
|---|---|---|---|
| Temperature | 25°C | 60°C | 15-25% |
| Reaction Time | 60 min | 2.5 min | 95% |
| Mixing Method | Orbital shaking | Fast stirring (>600 rpm) | 20-30% |
| Solvent System | DMF | DMF/NMP mixture | 5-8% |
Coupling reagent selection significantly impacts both reaction efficiency and product quality [14]. HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxide hexafluorophosphate) combined with Oxyma Pure demonstrates superior performance compared to traditional HBTU/HOBt systems, particularly for challenging amino acid couplings [15] [14].
Base optimization requires careful balance between coupling efficiency and side reaction minimization [10]. N-Methylmorpholine (NMM) at concentrations of 6 equivalents provides optimal nucleophilicity activation while minimizing racemization risks [10]. pH control within the range of 8.5-9.0 ensures proper amine deprotonation without promoting undesired side reactions [10].
Amino acid excess optimization demonstrates diminishing returns beyond 5 equivalents, with optimal cost-effectiveness achieved at 3-5 equivalents depending on specific coupling challenges [11]. Coupling efficiency monitoring using ninhydrin testing provides real-time feedback for optimization, with incomplete couplings defined as <99% efficiency and high incomplete couplings as <98% efficiency [11].
Solvent system optimization involves consideration of both swelling properties and reaction kinetics. N,N-Dimethylformamide (DMF) remains the standard solvent, though DMF/N-Methyl-2-pyrrolidone (NMP) mixtures can provide enhanced swelling for certain peptide sequences [13]. Continuous-flow systems demonstrate particular sensitivity to solvent selection, with optimal concentrations calculated based on swollen resin volume rather than total solvent volume [13].
High-Performance Liquid Chromatography serves as the primary analytical technique for Boc-QAR-pNA purity assessment, providing quantitative determination of main product content relative to synthetic impurities [16] [17]. The technique exploits differential partitioning behavior between mobile and stationary phases to achieve chromatographic separation [16].
Reverse-Phase HPLC (RP-HPLC) represents the preferred separation mode for peptide analysis, utilizing C18-bonded silica stationary phases with gradient elution systems [16] [17]. The hydrophobic interactions between peptide side chains and the C18 matrix provide the primary separation mechanism, while the para-nitroanilide chromophore in Boc-QAR-pNA contributes additional retention characteristics [16].
| HPLC Parameter | Specification | Purpose |
|---|---|---|
| Mobile Phase A | Water with 0.1% TFA | Aqueous phase for peptide dissolution |
| Mobile Phase B | Acetonitrile with 0.1% TFA | Organic phase for peptide elution |
| Column Temperature | 30-40°C | Optimal separation temperature |
| Flow Rate | 1.0-1.5 mL/min | Proper chromatographic resolution |
| Detection Wavelength | 214-220 nm | Peptide bond absorbance detection |
Sample preparation protocols require careful attention to prevent degradation or aggregation during analysis [17]. Boc-QAR-pNA samples are typically dissolved in water/acetonitrile mixtures, with pH adjustment to 2-3 using trifluoroacetic acid to ensure proper ionization [17]. Filtration through 0.22 micrometer membranes removes particulate matter that could interfere with chromatographic separation [17].
Gradient elution profiles for Boc-QAR-pNA analysis typically employ shallow gradients to maximize resolution between closely eluting impurities [17]. A representative gradient extends from 5% to 95% acetonitrile over 30 minutes, providing adequate time for complete peptide elution while maintaining baseline resolution between synthetic impurities [16].
Purity calculation follows established pharmacopeial guidelines, determining the ratio of main peak area to total peak area [17]. Integration parameters require careful optimization to ensure accurate quantification, particularly for UV-transparent impurities that may co-elute with the main product [16]. Peak purity analysis using diode array detection provides additional confirmation of main peak homogeneity [18].
Method validation encompasses accuracy, precision, linearity, range, specificity, and robustness parameters according to ICH Q2(R1) guidelines [18]. Forced degradation studies under acidic, basic, oxidative, and thermal conditions provide comprehensive understanding of potential degradation pathways and method specificity [18].
Mass Spectrometry provides definitive molecular weight confirmation and structural characterization for Boc-QAR-pNA [19] [20]. Electrospray Ionization Mass Spectrometry (ESI-MS) represents the preferred ionization technique for peptide analysis, offering soft ionization conditions that preserve molecular integrity while providing multiple charging states for enhanced mass accuracy [19].
ESI-MS analysis of Boc-QAR-pNA typically generates [M+H]+ ions in positive ionization mode, with the para-nitroanilide moiety contributing to ionization efficiency [19] [21]. High-resolution mass spectrometry using Orbitrap or Time-of-Flight analyzers provides mass accuracy within 5 ppm, enabling elemental composition confirmation [19].
| MS Technique | Mass Range | Sensitivity | Primary Application |
|---|---|---|---|
| ESI-MS | 100-4000 Da | Picomolar | Molecular weight determination |
| MALDI-TOF-MS | 500-10000 Da | Femtomolar | Structural confirmation |
| LC-MS/MS | 100-2000 Da | Femtomolar | Sequence identification |
| High-Resolution MS | 50-5000 Da | Attomolar | Exact mass measurement |
Tandem Mass Spectrometry (MS/MS) provides detailed structural information through controlled fragmentation of molecular ions [19] [21]. Collision-Induced Dissociation (CID) generates b- and y-ion series characteristic of peptide sequences, enabling amino acid sequence confirmation and identification of synthetic impurities [21].
MALDI-TOF-MS offers complementary analysis capabilities, particularly for samples containing salt contamination or buffer components that interfere with ESI analysis [19]. Matrix selection for Boc-QAR-pNA typically employs alpha-cyano-4-hydroxycinnamic acid (CHCA) or 2,5-dihydroxybenzoic acid (DHB) for optimal ionization efficiency [19].
Nuclear Magnetic Resonance (NMR) spectroscopy provides comprehensive structural characterization and purity assessment for Boc-QAR-pNA [22] [23]. 1H NMR analysis enables identification of all proton environments within the molecule, providing quantitative purity determination through integration of resolved signals [22].
Two-dimensional NMR experiments enhance structural characterization capabilities [23]. COSY (Correlation Spectroscopy) identifies proton-proton coupling relationships within amino acid side chains, while TOCSY (Total Correlation Spectroscopy) provides complete spin system assignments for individual amino acid residues [22] [23].
| NMR Experiment | Field Strength | Information Obtained | Acquisition Time |
|---|---|---|---|
| 1H NMR | 400-800 MHz | Proton chemical shifts | 5-15 min |
| 13C NMR | 100-200 MHz | Carbon backbone structure | 30-60 min |
| COSY | 400-600 MHz | Proton-proton coupling | 30-60 min |
| TOCSY | 500-800 MHz | Spin system identification | 60-90 min |
NOESY (Nuclear Overhauser Effect Spectroscopy) experiments provide through-space interactions between protons separated by less than 5-6 Angstroms, enabling conformational analysis of Boc-QAR-pNA in solution [22]. This information proves particularly valuable for understanding the relationship between solution conformation and biological activity [23].
Quantitative NMR (qNMR) offers an absolute quantification method for Boc-QAR-pNA purity determination [22]. Internal standard methodology using compounds such as maleic acid or dimethyl terephthalate provides traceable quantification with uncertainties typically less than 1% [22].